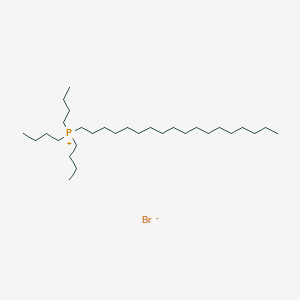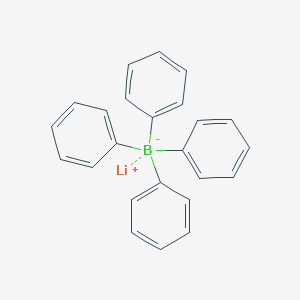
Lithium titanium oxide (Li2TiO3)
Übersicht
Beschreibung
Lithium titanium oxide (Li2TiO3) is a type of rechargeable battery material. It is faster to charge than other lithium-ion batteries but has a lower energy density . It is often used as a cathode material in lithium-ion batteries . It is also a white powder with a melting point of 1533℃ .
Synthesis Analysis
Li2TiO3 can be synthesized by a hydrothermal method . Another method involves a solid-state reaction process where Li2TiO3 is synthesized by reacting lithium carbonate with titanium dioxide . Sol–gel-synthesized α-Li2TiO3 has also been evaluated as a promising anode material for lithium-ion batteries .Molecular Structure Analysis
Li2TiO3 crystallizes in the monoclinic C2/c space group . The structure is three-dimensional and there are three inequivalent Li1+ sites . In a lithium-titanate battery, lithium-titanate nanocrystals are used on the surface of its anode instead of carbon .Chemical Reactions Analysis
The transformation of Li2TiO3 involves the breaking of surface O–H bonds present in the HTi2 layers along with the formation of O-Li bonds . Another reaction involves Li+ -H+ ion exchange . A reaction to form Li2TiO3 involves TiO2 and LiOH .Physical And Chemical Properties Analysis
Li2TiO3 is a white powder with a melting point of 1533℃ . It has a molar mass of 109.76 and a density of 3.43 g/cm3 .Wissenschaftliche Forschungsanwendungen
Tritium Breeder Material in Nuclear Fusion Energy
Lithium titanate (Li2TiO3) is recognized as one of the most promising solid tritium breeder materials . It has a considerable lithium atomic density, low activation, excellent chemical stability, and low-temperature tritium release performance . It’s used in fusion reactor fuels such as deuterium and tritium .
Lithium Adsorption Mechanism
Layered H2TiO3, a form of Li2TiO3, has shown to be a promising selective lithium adsorbent to extract lithium from brine solutions . The lithium adsorption takes place via Li+ -H+ ion-exchange reaction without involving any breakage of chemical bonds .
Energy Storage in Lithium-ion Batteries
Li2TiO3 is an important material in various energy-related applications including lithium-ion batteries . It has a higher and flatter potential profile for lithium insertion preventing the formation of Li dendrites and the decomposition of electrolyte .
Nanostructured Forms for Enhanced Solubility/Capacity
Nanostructuring of Li2TiO3 leads to increased reaction areas, shortened Li+ diffusion, and potentially enhanced solubility/capacity . This makes it suitable for various applications .
Lithium Enrichment from Brine Solutions
Li2TiO3 has been used in ion sieve technology to concentrate lithium from brines . Ion sieves are lithium-selective adsorbents that have high selectivity towards lithium over other alkali and alkaline earth metal ions present in the brines .
Molten Carbonate Fuel Cells
Li2TiO3 is used in molten carbonate fuel cells due to its higher and flatter potential profile for lithium insertion . This prevents the formation of Li dendrites and the decomposition of electrolyte .
Zukünftige Richtungen
Li2TiO3 batteries are used in various applications including car audio applications, mobile medical devices, and electric vehicles . They are also being evaluated as a promising anode material for lithium-ion batteries . Furthermore, Li2TiO3 has shown to be a promising selective lithium adsorbent to extract lithium from brine solutions .
Wirkmechanismus
Target of Action
Lithium titanium oxide (Li2TiO3) primarily targets the anode material in lithium-ion batteries . It is a promising anode material due to its unique properties, including its high safety, good stability, and large specific surface area .
Mode of Action
Li2TiO3 interacts with its targets through a process known as intercalation . During this process, lithium ions (Li+) preferentially enter the tetrahedral voids of the anode material, leading to the activation of lithium-ion diffusion . This interaction results in a change in the anode’s structure, allowing for faster charging and discharging of the battery .
Biochemical Pathways
The primary biochemical pathway affected by Li2TiO3 is the charge-discharge cycle of lithium-ion batteries . The intercalation process enhances the efficiency of this cycle, contributing to the battery’s overall performance. The transformation of Li2TiO3 particles to TiO2 primarily occurs via the dissolution-recrystallization process .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Li2TiO3, we can discuss its behavior within the battery system . The concentration of hydrochloric acid and the immersion time significantly affect the transformation of Li2TiO3 . Lithium ions are easily removed from certain planes of the compound, while extraction requires a longer time for other planes .
Result of Action
The result of Li2TiO3’s action is the enhanced performance of lithium-ion batteries . Specifically, batteries using Li2TiO3 as an anode material demonstrate ultrastable release of discharge capacity within a range of 290–350 mA h g−1 in 400 cycles . This leads to improved battery life and efficiency.
Action Environment
The action of Li2TiO3 is influenced by various environmental factors. For instance, the transformation of Li2TiO3 to TiO2 is affected by the concentration of hydrochloric acid and the treatment time . Additionally, the temperature resilience of Li2TiO3 makes it suitable for use in warm conditions, such as in India .
Eigenschaften
IUPAC Name |
dilithium;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.3O.Ti/q2*+1;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQWGBXVDWYWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2O3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium titanium oxide (Li2TiO3) | |
CAS RN |
12031-82-2 | |
| Record name | Lithium titanium oxide (Li2TiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium titanium oxide (Li2TiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium titanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Lithium titanium oxide (Li2TiO3) selectively adsorb lithium ions from solutions?
A1: The research papers describe a process where Lithium titanium oxide (Li2TiO3) is first synthesized and then treated with hydrochloric acid (HCl) to obtain Hydrogen titanate (H2TiO3) [, ]. This Hydrogen titanate (H2TiO3) acts as the lithium-ion sieve. While the exact mechanism isn't fully detailed in the papers, the Hydrogen titanate (H2TiO3) likely possesses specific surface sites and pore sizes that are uniquely suited for capturing lithium ions from a solution containing a mixture of ions. This selectivity stems from the chemical interactions between the Hydrogen titanate (H2TiO3) and lithium ions, enabling their preferential adsorption over other competing ions.
Q2: What is the significance of using bacterial cellulose in the synthesis of the lithium-ion sieve?
A2: Bacterial cellulose serves as a biological template in the synthesis of the mesoporous titanium dioxide and lithium hydroxide precursor material [, ]. This means that the bacterial cellulose provides a structural framework during synthesis. Upon calcination (heating at high temperatures), the bacterial cellulose burns off, leaving behind pores within the Lithium titanium oxide (Li2TiO3) structure. These pores are crucial for creating a high surface area, which directly enhances the material's capacity for lithium ion adsorption.
Q3: What are the potential advantages of using this Hydrogen titanate (H2TiO3) material for lithium extraction compared to other methods?
A3: The research suggests that using Hydrogen titanate (H2TiO3) as a lithium-ion sieve offers several potential advantages. Firstly, its high selectivity for lithium ions over other ions present in solutions like seawater and salt-lake brine is a major benefit [, ]. This selectivity reduces the need for extensive pre-treatment steps to remove other ions. Secondly, the Hydrogen titanate (H2TiO3) exhibits a high adsorption capacity for lithium, meaning it can extract a significant amount of lithium per unit of material []. This can potentially lead to a more efficient and cost-effective extraction process. Lastly, using a biological template like bacterial cellulose in synthesis may offer a more sustainable approach compared to some conventional methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)




![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)







